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Compound of Interest

Compound Name: Diethyl 2,3-dibromosuccinate

Cat. No.: B3032879 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl
2,3-dibromosuccinate, a versatile reagent in organic synthesis. Due to the limited availability

of published experimental spectra, this guide combines predicted data based on established

spectroscopic principles and data from analogous compounds with generalized experimental

protocols.

Core Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for Diethyl 2,3-
dibromosuccinate. These values are derived from the analysis of its chemical structure and

comparison with similar molecules, such as its dimethyl ester analog and diethyl succinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for Diethyl 2,3-dibromosuccinate

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~4.8 Doublet 2H CH-Br

~4.3 Quartet 4H O-CH₂-CH₃

~1.3 Triplet 6H O-CH₂-CH₃
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Predicted for a solution in CDCl₃.

Table 2: Predicted ¹³C NMR Data for Diethyl 2,3-dibromosuccinate

Chemical Shift (δ) (ppm) Assignment

~168 C=O (Ester)

~63 O-CH₂

~45 CH-Br

~14 CH₃

Predicted for a solution in CDCl₃.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for Diethyl 2,3-dibromosuccinate

Wavenumber (cm⁻¹) Intensity Assignment

~2980 Medium C-H stretch (Alkyl)

~1740 Strong C=O stretch (Ester)

~1200 Strong C-O stretch (Ester)

~650 Medium-Strong C-Br stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry (MS) Data for Diethyl 2,3-dibromosuccinate
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m/z Assignment

330/332/334
[M]⁺ (Molecular ion with isotopic pattern for two

Br atoms)

285/287/289 [M - OCH₂CH₃]⁺

253/255 [M - Br]⁺

173 [M - 2Br - H]⁺

Predicted for Electron Ionization (EI) Mass Spectrometry. The molecular weight of Diethyl 2,3-
dibromosuccinate is approximately 331.99 g/mol .[1]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols serve as a guide and may require optimization based on the

specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of Diethyl 2,3-dibromosuccinate in

about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference

standard (δ = 0.00 ppm).

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR

spectrometer.

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a 2-second

relaxation delay, and 16-32 scans.

¹³C NMR Parameters: Typically requires a larger number of scans (e.g., 1024 or more) due

to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the

spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b3032879?utm_src=pdf-body
https://www.benchchem.com/product/b3032879?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Diethyl-meso-2_3-dibromosuccinate
https://www.benchchem.com/product/b3032879?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3032879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like Diethyl 2,3-dibromosuccinate, a thin film can

be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or

potassium bromide (KBr) plates.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.

Spectral Range: Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.

Background Correction: A background spectrum of the clean salt plates should be recorded

and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by Gas Chromatography (GC-MS).

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular

weight of the compound and its fragments (e.g., m/z 50-400).

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and

characteristic fragmentation patterns, paying close attention to the isotopic distribution

pattern of bromine.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Diethyl 2,3-dibromosuccinate.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Diethyl 2,3-dibromosuccinate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3032879#spectroscopic-data-of-diethyl-2-3-
dibromosuccinate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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